Isohomobrassinolide

Descripción general

Descripción

Brassinosteroids are a class of plant-specific steroid hormones that play a crucial role in regulating various physiological processes in plants, such as growth, development, and stress responses . Isohomobrassinolide has been shown to selectively activate the PI3K/Akt signaling pathway by increasing Akt phosphorylation in vitro .

Aplicaciones Científicas De Investigación

Isohomobrassinolide has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry . In chemistry, it is used as a model compound to study the synthesis and reactivity of brassinosteroids . In biology, it is used to investigate the role of brassinosteroids in plant growth and development . In medicine, this compound has shown potential as an anticancer agent due to its ability to selectively activate the PI3K/Akt signaling pathway . In industry, it is used as a plant growth regulator to enhance crop yield and stress tolerance .

Mecanismo De Acción

Target of Action

Isohomobrassinolide, also known as (22S,23S)-homobrassinolide, is a member of the plant-derived polyhydroxylated derivatives of 5α-cholestane family of compounds, known as brassinosteroids . It selectively activates the PI3K/Akt signaling pathway by increasing Akt phosphorylation in vitro . Brassinosteroids, particularly the potent brassinolide, play a crucial role in controlling various plant processes such as germination, aging, and the ability to withstand environmental and biological stresses .

Mode of Action

This compound interacts with its targets, primarily the PI3K/Akt signaling pathway, by increasing Akt phosphorylation . This interaction results in the activation of the pathway, leading to various downstream effects that influence plant growth and development.

Biochemical Pathways

The biosynthesis of brassinosteroids, including this compound, involves established early C-6 and late C-6 oxidation pathways and the C-22 hydroxylation pathway triggered by activation of the DWF4 gene that acts on multiple intermediates . These pathways are crucial for the production of brassinosteroids and their subsequent effects on plant physiology.

Result of Action

This compound, as a brassinosteroid, plays a significant role in various physiological processes in plants. It influences cell division, root germination, and antioxidant system enzymes . It also has a role in the control of plant embryogenesis . The activation of the PI3K/Akt signaling pathway by this compound can lead to various molecular and cellular effects that promote plant growth and development .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it has been shown to increase the rooting percentage in P. abies cuttings when applied topically at a concentration of 60 ppm This suggests that the external application and concentration of this compound can influence its effectiveness

Análisis Bioquímico

Biochemical Properties

Isohomobrassinolide interacts with various biomolecules in plants. It is known to stimulate the PI3K/Akt signaling pathway by increasing Akt phosphorylation . This interaction plays a significant role in the biochemical reactions that this compound is involved in.

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . It has been observed to enhance the activities of superoxide dismutase (SOD), guaiacol peroxidase (POD), catalase (CAT), and ascorbate peroxidase (APOX) in seedlings of Brassica juncea L. and Zea mays L. under stress conditions .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules and its impact on gene expression. It is known to stimulate the PI3K/Akt signaling pathway, which leads to the activation of thousands of targeted genes . This mechanism allows this compound to exert its effects at the molecular level.

Metabolic Pathways

This compound is involved in various metabolic pathways in plants. It is known to modulate the PI3K/Akt signaling pathway , which plays a crucial role in various metabolic processes

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of isohomobrassinolide involves several steps, starting from readily available sterol precursors. One common synthetic route includes the oxidation of sterols to produce ketones, followed by reduction and cyclization reactions to form the brassinosteroid structure . The reaction conditions typically involve the use of strong oxidizing agents, such as chromium trioxide or potassium permanganate, and reducing agents like sodium borohydride .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar synthetic routes as described above. High-performance liquid chromatography (HPLC) is commonly used to purify the final product . The process is optimized to ensure high yield and purity, making it suitable for commercial applications in agriculture and research .

Análisis De Reacciones Químicas

Types of Reactions: Isohomobrassinolide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for modifying the compound to enhance its biological activity or to study its mechanism of action.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like chromium trioxide and potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate cyclization and substitution reactions . The reaction conditions often involve controlled temperatures and pH to ensure the desired product formation .

Major Products Formed: The major products formed from the reactions of this compound include various derivatives with modified functional groups, which can exhibit different biological activities . These derivatives are often used in research to study the structure-activity relationship of brassinosteroids .

Comparación Con Compuestos Similares

Isohomobrassinolide is structurally similar to other brassinosteroids, such as brassinolide and castasterone . it exhibits unique biological activities due to its specific stereochemistry and functional groups . Compared to brassinolide, this compound has a higher affinity for the PI3K/Akt signaling pathway, making it more effective in certain applications . Other similar compounds include 24-epibrassinolide and 28-homobrassinolide, which also belong to the brassinosteroid family and share similar structural features .

Actividad Biológica

Isohomobrassinolide (IHB) is a member of the brassinosteroid family, a class of plant hormones known for their diverse roles in regulating plant growth and development. This article delves into the biological activity of this compound, highlighting its physiological effects, mechanisms of action, and applications in agriculture.

Overview of this compound

This compound is structurally related to homobrassinolide, differing mainly in its configuration. Its chemical formula is CHO, and it is recognized for promoting growth and enhancing stress tolerance in plants under adverse conditions such as drought and salinity.

This compound exerts its biological effects through several key mechanisms:

- Cell Elongation and Division : IHB stimulates cell elongation by activating plasma membrane H-ATPase, which is integral to the "acid-growth theory." This activation leads to increased cell wall loosening and expansion .

- Gene Expression Modulation : It influences the expression of brassinosteroid-responsive genes, enhancing the synthesis of proteins, nucleic acids, and sugars. This modulation is crucial for stress resistance and overall plant vigor .

- Synergistic Effects with Other Hormones : IHB works synergistically with gibberellins (GAs) to promote growth by modulating GA biosynthesis-related gene expression .

Physiological Effects

The application of this compound has been shown to yield significant physiological benefits:

- Growth Promotion : Studies indicate that IHB enhances plant height, leaf area, and overall biomass. For instance, tomato plants treated with IHB exhibited increased fruit yield and quality compared to untreated controls .

- Stress Tolerance : IHB improves resilience against abiotic stresses. It has been documented to increase proline production, which aids in osmotic adjustment during drought conditions .

- Nutrient Uptake : Enhanced nutrient absorption has been observed in plants treated with IHB, contributing to improved growth performance under nutrient-deficient conditions .

Case Studies

Several studies illustrate the effectiveness of this compound in various crops:

-

Tomato Growth Enhancement :

- A field study conducted over two years demonstrated that applying 0.12 g a.i. ha of homobrassinolide (which includes IHB as a component) significantly improved fruit quality parameters such as firmness and ascorbic acid content .

- Results indicated an increase in fruit yield from 80.46 t ha to 91.07 t ha under optimal treatment conditions.

- Stress Response in Rice :

Comparative Analysis with Other Brassinosteroids

This compound's efficacy can be compared with other brassinosteroids like brassinolide (BL) and 24-epibrassinolide (24-EBL). The following table summarizes their key features:

| Compound | Key Features | Efficacy in Stress Tolerance | Growth Promotion |

|---|---|---|---|

| This compound | Enhances stress tolerance; promotes growth | High | High |

| Brassinolide | Most active brassinosteroid; critical for elongation | Moderate | Very High |

| 24-Epibrassinolide | Active form; similar effects on stress response | High | Moderate |

Propiedades

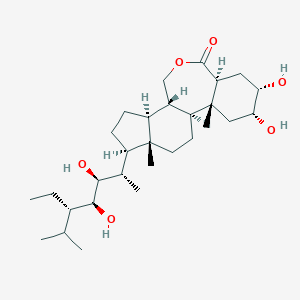

IUPAC Name |

15-(5-ethyl-3,4-dihydroxy-6-methylheptan-2-yl)-4,5-dihydroxy-2,16-dimethyl-9-oxatetracyclo[9.7.0.02,7.012,16]octadecan-8-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H50O6/c1-7-17(15(2)3)26(33)25(32)16(4)19-8-9-20-18-14-35-27(34)22-12-23(30)24(31)13-29(22,6)21(18)10-11-28(19,20)5/h15-26,30-33H,7-14H2,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJIKODJJEORHMZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(C)C)C(C(C(C)C1CCC2C1(CCC3C2COC(=O)C4C3(CC(C(C4)O)O)C)C)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H50O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

494.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 28-Homobrassinolide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030423 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

80483-89-2 | |

| Record name | 28-Homobrassinolide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030423 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

269 - 270 °C | |

| Record name | 28-Homobrassinolide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030423 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.